molecular formula C18H15N3O4S B3459167 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 5619-67-0

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B3459167
CAS No.: 5619-67-0
M. Wt: 369.4 g/mol
InChI Key: FKZBYFCTDREYMV-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a small organic molecule featuring a thiazole core substituted with a 4-methoxybenzyl group at position 5 and a 2-nitrobenzamide moiety at position 2. This compound belongs to the class of nitrobenzamide derivatives, which are frequently explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-25-13-8-6-12(7-9-13)10-14-11-19-18(26-14)20-17(22)15-4-2-3-5-16(15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZBYFCTDREYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360468
Record name ZINC00851444
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-67-0, 303092-92-4
Record name ZINC00851444
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-(4-METHOXYBENZYL)-1,3-THIAZOL-2-YL)-2-NITROBENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzylamine with 2-nitrobenzoyl chloride to form an intermediate, which is then cyclized with thioamide to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include amines, alcohols, and substituted thiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and activities of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, a detailed comparison with analogous compounds is provided below. Key structural variations include substituents on the benzyl group, modifications to the thiazole ring, and additional functional groups.

Substituent Variations on the Benzyl Group
Compound Name Substituent on Benzyl Group Molecular Formula Molecular Weight Key Properties/Activities Reference
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-Methyl C₁₈H₁₅N₃O₃S 353.40 Higher lipophilicity (logP ~3.2) compared to methoxy analog
N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 2,5-Dichloro C₁₇H₁₁Cl₂N₃O₃S 424.26 Enhanced halogen bonding potential; moderate antifungal activity
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-Methoxy-3-methyl C₁₉H₁₅ClN₄O₄S 454.86 Improved solubility due to polar methoxy group; tested in kinase inhibition assays

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound may enhance resonance stabilization of the aromatic system, whereas chloro substituents (electron-withdrawing) increase electrophilicity and binding to hydrophobic pockets in enzymes.
Modifications to the Thiazole Ring
Compound Name Thiazole Modification Molecular Formula Key Properties/Activities Reference
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Triazole and benzothiazole fusion C₂₆H₂₁N₅O₄S₂ Broad-spectrum antimicrobial activity (MIC = 8 µg/mL against E. coli)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Chloro substitution at C5 C₁₀H₅ClF₂N₂O₂S Inhibits PFOR enzyme in anaerobic pathogens; crystallographic data confirms hydrogen-bonding interactions
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-phenoxybenzamide Sulfonyl linkage C₂₂H₁₅N₃O₆S₂ High thermal stability (decomposes at 280°C); potential protease inhibition

Key Observations :

  • Ring Fusion : The addition of a triazole or benzothiazole ring (e.g., in evidence 6) enhances π-π stacking and hydrogen-bonding capacity, correlating with improved antimicrobial activity.
Functional Group Additions
Compound Name Additional Functional Group Key Properties/Activities Reference
N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea Urea linker Binds GSK-3β (IC₅₀ = 1.2 µM); used in Alzheimer’s disease models
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide Phenoxyether linkage Antiparasitic activity (IC₅₀ = 0.8 µM against Trypanosoma cruzi)


Key Observations :

  • Urea Linkers: Improve binding to kinase active sites (e.g., GSK-3β) via hydrogen-bond donor-acceptor interactions.
  • Ether Linkages : Enhance metabolic stability compared to ester or amide bonds.

Biological Activity

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS Number: 303092-92-4) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxybenzyl group and the nitrobenzamide moiety enhances its chemical reactivity and potential for biological interaction.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to antimicrobial effects.
  • Reduction of Nitro Group : The nitro group can undergo reduction in biological systems, generating reactive intermediates that can bind to cellular macromolecules such as DNA, resulting in cellular damage and death .
  • Electrophilic Interactions : The compound may interact with nucleophilic sites in proteins, altering their function and contributing to its biological effects .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Nitro-containing compounds are known for their effectiveness against a range of pathogens due to their ability to form reactive intermediates that damage microbial DNA .

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound demonstrates potent activity against various bacteria and fungi. For example, derivatives with similar structures have been reported with MIC values as low as 1 μM against Candida krusei and significant activity against Mycobacterium tuberculosis .

Anticancer Potential

Research indicates that thiazole derivatives possess anticancer properties. The nitro group in this compound may enhance its cytotoxic effects against cancer cells by inducing apoptosis through DNA damage .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructureAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundStructureHigh (MIC < 1 μM)ModerateYes
N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamideSimilar structureModerateLowYes
AR-A014418 (GSK inhibitor)Different substituentsLowHighYes

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed enhanced activity against resistant strains of Mycobacterium tuberculosis, suggesting the potential for developing new treatments for tuberculosis .
  • Cytotoxic Effects : Research involving thiazole derivatives indicated that they could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Reactant of Route 2
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N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

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